REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[O:15][C:16](=[O:17])[NH:18][CH:19]([CH:20]([O:21][S:22]([CH3:23])(=[O:24])=[O:25])[CH3:26])[C:27](=[O:28])[NH:29][O:30][CH2:31][c:32]1[cH:33][cH:34][cH:35][cH:36][cH:37]1.[C:1](=[O:2])([O-:3])[O-:4].[Cl:7][CH2:8][CH2:9][Cl:10].[K+:5].[K+:6].[OH2:38]>>[C:11]([CH3:12])([CH3:13])([CH3:14])[O:15][C:16](=[O:17])[NH:18][CH:19]1[CH:20]([CH3:26])[N:29]([O:30][CH2:31][c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)[C:27]1=[O:28]
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Name
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CC(OS(C)(=O)=O)C(NC(=O)OC(C)(C)C)C(=O)NOCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(OS(C)(=O)=O)C(NC(=O)OC(C)(C)C)C(=O)NOCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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CC1C(NC(=O)OC(C)(C)C)C(=O)N1OCc1ccccc1
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Type
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product
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Smiles
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CC1C(NC(=O)OC(C)(C)C)C(=O)N1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |